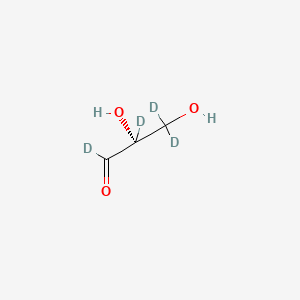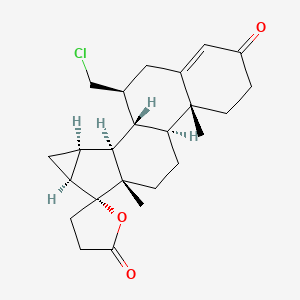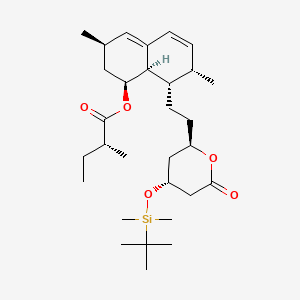
(R)-2,3-Dihydroxypropanal-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2,3-Dihydroxypropanal-d4 is a deuterated form of ®-2,3-Dihydroxypropanal, a compound that features prominently in various biochemical and synthetic applications. The deuterium atoms replace hydrogen atoms, making it useful in studies involving isotopic labeling. This compound is often used in research to trace metabolic pathways and understand reaction mechanisms due to its unique isotopic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-2,3-Dihydroxypropanal-d4 typically involves the deuteration of ®-2,3-Dihydroxypropanal. One common method is the reduction of ®-2,3-Dihydroxypropanal using deuterium gas in the presence of a palladium catalyst. This process ensures the incorporation of deuterium atoms at specific positions within the molecule.
Industrial Production Methods: Industrial production of ®-2,3-Dihydroxypropanal-d4 follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: ®-2,3-Dihydroxypropanal-d4 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form ®-2,3-Dihydroxypropanoic acid.
Reduction: Reduction reactions can convert it into ®-1,2,3-Trihydroxypropane.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products:
Oxidation: ®-2,3-Dihydroxypropanoic acid.
Reduction: ®-1,2,3-Trihydroxypropane.
Substitution: Various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
®-2,3-Dihydroxypropanal-d4 has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in the development of deuterated drugs, which can have improved pharmacokinetic properties.
Industry: Applied in the production of isotopically labeled compounds for research and development.
Mecanismo De Acción
The mechanism of action of ®-2,3-Dihydroxypropanal-d4 involves its interaction with various molecular targets and pathways. In biochemical studies, it acts as a tracer, allowing researchers to monitor the flow of metabolites through different pathways. The deuterium atoms provide a distinct signature that can be detected using spectroscopic techniques, enabling detailed analysis of metabolic processes.
Comparación Con Compuestos Similares
- ®-2,3-Dihydroxypropanal
- (S)-2,3-Dihydroxypropanal
- ®-1,2,3-Trihydroxypropane
- ®-2,3-Dihydroxypropanoic acid
Comparison: ®-2,3-Dihydroxypropanal-d4 is unique due to the presence of deuterium atoms, which distinguish it from its non-deuterated counterparts. This isotopic labeling provides significant advantages in research applications, such as enhanced stability and the ability to trace metabolic pathways with high precision. The deuterated form also exhibits different physical and chemical properties, which can be leveraged in various scientific studies.
Propiedades
IUPAC Name |
(2R)-1,2,3,3-tetradeuterio-2,3-dihydroxypropan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O3/c4-1-3(6)2-5/h1,3,5-6H,2H2/t3-/m0/s1/i1D,2D2,3D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNQZXJOMYWMBOU-ITGMSCEKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(=O)[C@@]([2H])(C([2H])([2H])O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
94.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(1,2-dihydroxyethyl)-1,2,4-triazol-3-yl]acetamide](/img/structure/B583734.png)
![2,6,10,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),4,7,10-tetraene](/img/structure/B583736.png)
![N-[(1-Isopropyl-2-pyrrolidinyl)methyl]acetamide](/img/structure/B583738.png)
![3-Ethyl-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Hydrochloride](/img/structure/B583739.png)
![1-[1-(2-cyclohexylethyl)indol-3-yl]-2-(4-methoxyphenyl)ethanone](/img/structure/B583741.png)
![1-[1-(2-cyclohexylethyl)indol-3-yl]-2-(3-methoxyphenyl)ethanone](/img/structure/B583742.png)
![L-[1-13C]Glucose](/img/structure/B583745.png)

